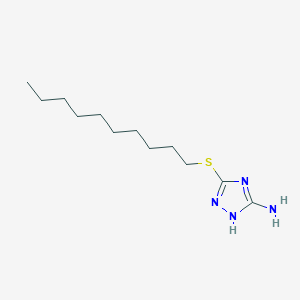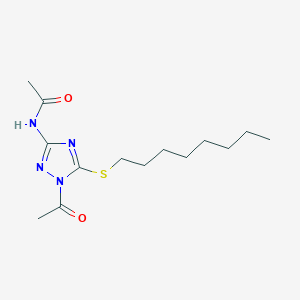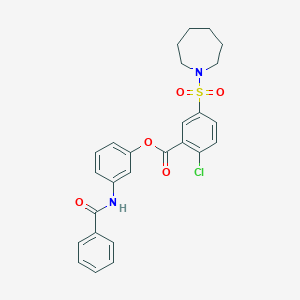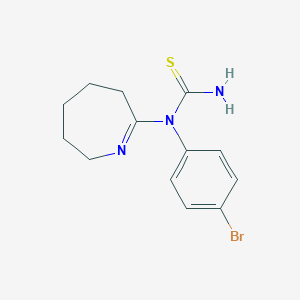![molecular formula C14H8FNO2S2 B408275 (5E)-3-(3-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B408275.png)
(5E)-3-(3-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-(3-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains a thiazolidinone core, which is known for its biological activities, and is further functionalized with a fluoro-phenyl and a furan-2-ylmethylene group, enhancing its chemical reactivity and potential utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(3-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3-fluorobenzaldehyde with furan-2-carbaldehyde and thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazolidinone ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5E)-3-(3-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring to a thiazolidine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve the use of solvents like ethanol or dichloromethane and may require heating or cooling to control the reaction rate and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can lead to various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
(5E)-3-(3-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its biological activities suggest potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of (5E)-3-(3-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluorophenylacetic acid: Another fluorinated aromatic compound with different functional groups and applications.
(3-Fluoro-phenyl)-acetaldehyde: A related compound with an aldehyde functional group, used in different chemical reactions.
Uniqueness
(5E)-3-(3-FLUOROPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone core with fluoro-phenyl and furan-2-ylmethylene groups. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C14H8FNO2S2 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
(5E)-3-(3-fluorophenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H8FNO2S2/c15-9-3-1-4-10(7-9)16-13(17)12(20-14(16)19)8-11-5-2-6-18-11/h1-8H/b12-8+ |
Clave InChI |
QDEBEOKUWAGXNV-XYOKQWHBSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)F)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C(=CC3=CC=CO3)SC2=S |
SMILES canónico |
C1=CC(=CC(=C1)F)N2C(=O)C(=CC3=CC=CO3)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B408193.png)
![5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE](/img/structure/B408194.png)



![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](4-methoxyphenyl)methanone](/img/structure/B408201.png)
![2-chloro-5-iodo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B408203.png)


![2-[(3-Benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B408209.png)
![4-[2-({1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B408210.png)
![4-tert-butyl-N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408211.png)
![4-tert-butyl-N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B408214.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B408215.png)
